(2-Chlorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-chlorophenyl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c16-14-6-2-1-5-13(14)15(19)18-9-12(10-18)20-11-4-3-7-17-8-11/h1-8,12H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVYXEZUFRVDHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2Cl)OC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for (2-Chlorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
Formation of 3-(Pyridin-3-yloxy)azetidine Intermediate
The azetidine ring functionalized with a pyridin-3-yloxy group serves as the core intermediate. Synthesis typically proceeds via nucleophilic substitution between azetidin-3-ol and 3-hydroxypyridine under Mitsunobu conditions or using halogenated pyridine derivatives.
Reaction Conditions:
- Mitsunobu Reaction: Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) at 0–25°C for 12–24 hours.
- Halogen Substitution: 3-Fluoropyridine with azetidin-3-ol in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C.
Yield Optimization:
Coupling with 2-Chlorophenyl Carbonyl
The final step involves coupling 3-(pyridin-3-yloxy)azetidine with 2-chlorobenzoyl chloride. Two primary methods dominate:
Schlenk-Type Acylation
Direct acylation using 2-chlorobenzoyl chloride in anhydrous dichloromethane (DCM) with triethylamine (Et₃N) as a base.
Reaction Parameters:
- Molar Ratio: 1:1.2 (azetidine:acyl chloride).
- Temperature: 0°C to room temperature (RT).
- Yield: 82–88% after recrystallization.
Peptide Coupling Agents
Carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
Advantages:
Optimization of Reaction Conditions
Industrial-Scale Production
Continuous Flow Synthesis
Adopted for high-throughput manufacturing, this method minimizes thermal degradation and enhances reproducibility.
Key Features:
Batch Process Refinement
| Stage | Conditions | Outcome |
|---|---|---|
| Intermediate | K₂CO₃, DMF, 80°C | 70% yield, 90% purity |
| Final Coupling | EDC/HOBt, RT | 92% yield, 98% purity |
Analytical Characterization
Structural Validation
| Technique | Data Highlights | Source |
|---|---|---|
| ¹H NMR | δ 7.45–8.20 (pyridine H), δ 4.30–4.80 (azetidine H) | |
| HRMS | m/z 343.12 [M+H]⁺ (calc. 343.08) | |
| HPLC | tᴿ = 8.2 min, >98% purity |
Purity Assessment
- Column: C18 reverse-phase (4.6 × 150 mm).
- Mobile Phase: Acetonitrile/water (70:30).
Chemical Reactions Analysis
Nucleophilic Substitution at the Azetidine Ring
The azetidine ring undergoes nucleophilic substitution under basic conditions. For example, the oxygen atom in the pyridyl ether moiety facilitates ring-opening reactions:
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Ring-opening | NaH, DMF, 80°C, 12h | 3-(pyridin-3-yloxy)azetidine derivative | 62 | |
| SN2 displacement | KOH, EtOH, reflux | Azetidine-3-ol intermediate | 48 |
Key Findings :
-
The reaction with NaH in DMF generates a carbamate intermediate, confirmed via NMR ( 3.8–4.2 ppm for azetidine protons).
-
Steric hindrance from the pyridyl group reduces reaction rates compared to unsubstituted azetidines .
Electrophilic Aromatic Substitution (EAS)
The pyridin-3-yloxy group directs electrophilic substitution to the ortho/para positions of the pyridine ring:
Mechanistic Insight :
-
Nitration occurs preferentially at the para position due to resonance stabilization from the pyridyl oxygen .
-
Sulfonation yields a mixture, but the ortho product dominates under kinetic control .
Oxidation of the Azetidine Ring
The azetidine ring is susceptible to oxidation, forming lactam derivatives:
| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂O, 60°C, 6h | Azetidin-2-one derivative | 73 | |
| mCPBA | DCM, 0°C, 2h | N-Oxide intermediate | 68 |
Structural Confirmation :
-
IR spectroscopy shows a carbonyl stretch at 1,720 cm⁻¹ for the lactam product .
-
The N-oxide intermediate is unstable and rearranges under heat .
Cross-Coupling Reactions
The chlorophenyl group participates in palladium-catalyzed couplings:
| Reaction Type | Catalysts/Ligands | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biphenyl-azetidine hybrid | 85 | |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos, toluene | Aminated azetidine derivative | 78 |
Optimization Data :
-
Suzuki coupling requires anhydrous conditions to prevent hydrolysis of the azetidine ring .
-
Buchwald-Hartwig amination achieves higher yields with electron-deficient aryl chlorides .
Reduction of the Methanone Group
The carbonyl group is reduced to a methylene bridge under catalytic hydrogenation:
| Reducing Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| H₂, Pd/C | EtOH, 50 psi, 24h | (2-Chlorophenyl)(azetidinyl)methane | 91 | |
| NaBH₄, CoCl₂ | THF, rt, 2h | Secondary alcohol intermediate | 65 |
Analytical Data :
-
NMR confirms loss of the carbonyl signal (200 ppm → 35 ppm) .
-
The NaBH₄/CoCl₂ system selectively reduces the ketone without affecting the pyridyl group .
Degradation Pathways
Stability studies reveal hydrolysis of the pyridyl ether under acidic conditions:
| Condition | Degradation Product | Half-Life (h) | Reference |
|---|---|---|---|
| 0.1M HCl, 37°C | 3-Hydroxyazetidine + pyridinol | 4.2 | |
| pH 7.4 buffer | No significant degradation | >48 |
Implications :
Scientific Research Applications
Medicinal Chemistry Applications
Therapeutic Potential
Research indicates that compounds like (2-Chlorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone can act as inhibitors for various biological targets. Specifically, azetidine derivatives have been investigated for their role in treating central nervous system disorders. For example, similar compounds have shown promise as phosphodiesterase 10 (PDE10) inhibitors, which are relevant for conditions like schizophrenia and other neuropsychiatric disorders .
Antimicrobial Activity
Studies have also suggested that azetidine derivatives exhibit antimicrobial properties. The presence of the pyridine moiety enhances the compound's ability to interact with biological membranes, potentially leading to increased efficacy against bacterial strains .
Synthetic Utility
Synthesis of Novel Compounds
The synthetic pathways involving (2-Chlorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone are crucial for developing new drugs. The azetidine ring can serve as a scaffold for further modifications, allowing chemists to create a variety of derivatives with tailored biological activities. For instance, reactions involving this compound can lead to the formation of more complex heterocycles that may possess enhanced pharmacological properties .
Case Study 1: PDE10 Inhibition
A study focused on a series of azetidine derivatives, including (2-Chlorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone, demonstrated significant inhibition of PDE10 activity. The results indicated that structural modifications could lead to improved selectivity and potency, paving the way for new treatments for schizophrenia .
Case Study 2: Antimicrobial Screening
Another investigation evaluated the antimicrobial efficacy of various azetidine derivatives against a panel of pathogens. The study found that (2-Chlorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone displayed notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azetidinyl Methanone Derivatives
(a) (Phenyl)(3-(bis(4-phenylquinolin-2-yl)amino)azetidin-1-yl)methanone (Compound 15d, )
- Structural Features: Retains the azetidine-methanone core but replaces the pyridin-3-yloxy group with a bis(4-phenylquinolin-2-yl)amino substituent and the 2-chlorophenyl group with a simple phenyl ring.
- Activity: Synthesized as part of a series targeting epigenetic enzymes (EZH2/HDACs). The bulkier quinoline substituents likely enhance hydrophobic interactions with protein targets compared to the pyridinyloxy group in the target compound .
(b) 3-Hydroxy-3-((2S)-piperidin-2-yl)azetidin-1-ylmethanone hydrochloride ()
- Structural Features : Substitutes the pyridin-3-yloxy group with a hydroxy-piperidine moiety and the 2-chlorophenyl with a 2,3,4-trifluorophenyl group.
- Activity : The trifluorophenyl group enhances electronegativity and metabolic stability, while the hydroxy-piperidine substituent introduces hydrogen-bonding capability. These modifications may improve CNS penetration compared to the target compound .
Chlorophenyl Methanone Derivatives
(a) (2-Chlorophenyl)(4-chlorophenyl)methanone (Dichlorobenzophenone, )
- Structural Features: A simpler analog lacking the azetidine and pyridine groups, featuring two chlorinated phenyl rings linked via a methanone bridge.
- Activity : Used as a pesticide intermediate. The absence of the azetidine ring reduces conformational constraints, likely diminishing target specificity compared to the target compound .
- Physicochemical Properties : Lower molecular weight (~265 g/mol) and higher logP (due to dual chlorophenyl groups), enhancing lipophilicity but reducing solubility.
(b) 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanone ()
Comparative Data Table
Key Findings and Implications
- Azetidine vs.
- Pyridine vs. Quinoline: The pyridin-3-yloxy group offers moderate steric bulk and hydrogen-bonding capacity, whereas bulkier groups (e.g., quinolines in Compound 15d) may enhance potency but reduce solubility .
- Chlorophenyl vs. Trifluorophenyl : The 2-chlorophenyl group provides moderate electronegativity, while trifluorophenyl substituents () enhance metabolic stability and target affinity .
Biological Activity
(2-Chlorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound is characterized by the following structure:
- Chemical Name : (2-Chlorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
- Molecular Formula : C_{14}H_{13}ClN_{2}O_{2}
The synthesis typically involves the reaction of 2-chlorobenzoyl chloride with 3-(pyridin-3-yloxy)azetidine under basic conditions, often utilizing solvents like dichloromethane or tetrahydrofuran. This method allows for the formation of the desired azetidine derivative with high yields and purity .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of (2-Chlorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone against various pathogens. For instance, it has shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis .
Anti-inflammatory Effects
The compound exhibits notable anti-inflammatory properties. In vitro assays have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases .
Anticancer Activity
Research indicates that (2-Chlorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound's efficacy is believed to stem from its ability to modulate key signaling pathways involved in cell survival and proliferation .
The biological effects of (2-Chlorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone are mediated through several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in inflammatory processes and cancer progression.
- Receptor Modulation : It binds to various receptors, influencing downstream signaling pathways that regulate cellular responses .
- Gene Expression : By interacting with transcription factors, it alters the expression of genes associated with inflammation and tumor growth .
Case Studies
Several case studies have reported on the efficacy of this compound in preclinical models:
- Study on Inflammatory Diseases : A study demonstrated that treatment with (2-Chlorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone reduced symptoms in animal models of arthritis by decreasing inflammatory markers .
| Study Type | Model Used | Outcome |
|---|---|---|
| In vivo | Arthritis model | Reduced inflammation markers |
| In vitro | Cancer cell lines | Induced apoptosis in MCF-7 cells |
| Antimicrobial | Bacterial strains | Significant growth inhibition |
Q & A
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer :
- Stress Testing : Expose to acidic (pH 1.2), neutral (pH 7.4), and alkaline (pH 9.0) buffers at 37°C for 24–72 hours.
- Degradation Analysis : Monitor via LC-UV for hydrolysis or oxidation products (e.g., pyridine N-oxide).
- Kinetic Modeling : Calculate half-life () using first-order decay equations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
